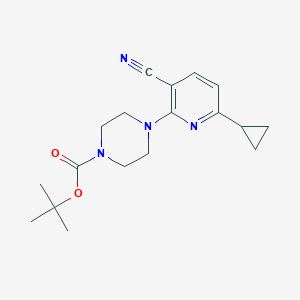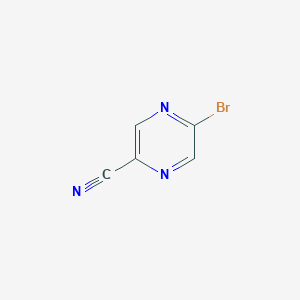
4-(Piperidin-1-yl)nicotinic acid
説明
“4-(Piperidin-1-yl)nicotinic acid” is a chemical compound with the formula C11H14N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(Piperidin-1-yl)nicotinic acid”, has been a subject of interest in recent years . The synthesis process involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been published in numerous scientific papers .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-1-yl)nicotinic acid” consists of a six-membered piperidine ring attached to a nicotinic acid molecule . The piperidine ring includes one nitrogen atom and five carbon atoms .科学的研究の応用
Pharmacological Actions and Drug Development
4-(Piperidin-1-yl)nicotinic acid derivatives have been investigated for their ability to interact with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various physiological processes, including cognition, memory, and neuromuscular transmission. Derivatives like nicotine and its analogs demonstrate the potential to improve working memory in macaques by inducing receptor desensitization without the typical agonist action, suggesting a pathway to develop new therapeutic agents that modulate nAChRs with enhanced subtype specificity and without the adverse effects associated with direct agonist activity (Buccafusco, Beach, & Terry, 2009).
Lipid Disorders and Cardiovascular Disease Prevention
Nicotinic acid (niacin) is well-documented for its potent lipid-modifying effects, significantly impacting LDL, VLDL, and HDL cholesterol levels. It has been shown to reduce cardiovascular events and atherosclerosis progression, highlighting its therapeutic potential. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid opens avenues for understanding the mechanisms behind its favorable alterations in the lipoprotein profile and its nonlipid-mediated anti-inflammatory effects, indicating an atheroprotective role (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Recent studies have explored the anticancer potential of nicotinic acid derivatives, focusing on their role in the development of novel anticancer agents. The synthetic approaches and investigation into the anticancer properties of these derivatives highlight their importance in cancer treatment research. This suggests that nicotinic acid and its derivatives could contribute to the development of effective anticancer drugs, addressing the urgent need for novel therapeutic options in cancer management (Jain, Utreja, Kaur, & Jain, 2020).
Safety And Hazards
将来の方向性
Piperidine derivatives, including “4-(Piperidin-1-yl)nicotinic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-piperidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGDEGQCUCYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



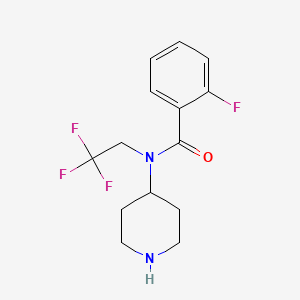

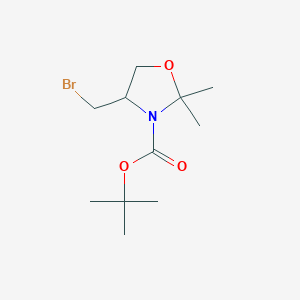
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)


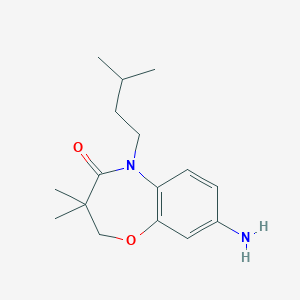
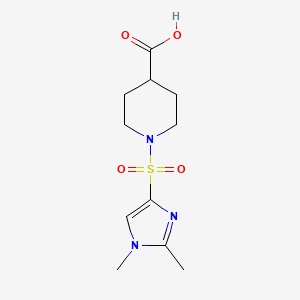
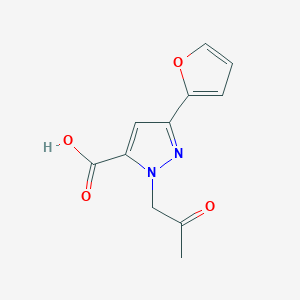
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)


